(E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the fluoroaniline group: This step may involve a nucleophilic substitution reaction where a fluoroaniline derivative is introduced to the enone backbone.
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving enones.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. Generally, enones can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The fluoroaniline and biphenyl groups may also interact with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(2-bromoanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(2-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Uniqueness
(E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of the fluoroaniline group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and methoxy analogs. These differences can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-19-8-4-5-9-20(19)23-15-14-21(24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,23H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNAHYMEVLQNBI-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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